molecular formula C10H12Cl2O B13594896 4-(2,6-Dichlorophenyl)butan-2-ol

4-(2,6-Dichlorophenyl)butan-2-ol

Cat. No.: B13594896
M. Wt: 219.10 g/mol
InChI Key: YWNDBXLRFOJNNT-UHFFFAOYSA-N
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Description

4-(2,6-Dichlorophenyl)butan-2-ol is an organic compound with the molecular formula C10H12Cl2O It is a secondary alcohol with a dichlorophenyl group attached to the butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dichlorophenyl)butan-2-ol typically involves the reaction of 2,6-dichlorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions. For example, the Grignard reagent can be prepared from 1-bromo-3-chloropropane and magnesium in anhydrous ether. The resulting Grignard reagent is then reacted with 2,6-dichlorobenzaldehyde to form the corresponding alcohol after hydrolysis .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dichlorophenyl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,6-Dichlorophenyl)butan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2,6-Dichlorophenyl)butan-2-ol involves its interaction with specific molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. The dichlorophenyl group may enhance its binding affinity to certain enzymes or receptors, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-Dichlorophenyl)butan-2-ol
  • 4-(2,4-Dichlorophenyl)butan-2-ol
  • 4-(2,5-Dichlorophenyl)butan-2-ol

Uniqueness

4-(2,6-Dichlorophenyl)butan-2-ol is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence its chemical reactivity and biological activity compared to other isomers. For example, the 2,6-dichloro substitution pattern may result in different steric and electronic effects, affecting its interactions with enzymes and receptors .

Properties

Molecular Formula

C10H12Cl2O

Molecular Weight

219.10 g/mol

IUPAC Name

4-(2,6-dichlorophenyl)butan-2-ol

InChI

InChI=1S/C10H12Cl2O/c1-7(13)5-6-8-9(11)3-2-4-10(8)12/h2-4,7,13H,5-6H2,1H3

InChI Key

YWNDBXLRFOJNNT-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=C(C=CC=C1Cl)Cl)O

Origin of Product

United States

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